molecular formula C21H20N2O5 B2493337 ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate CAS No. 868223-64-7

ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate

Cat. No.: B2493337
CAS No.: 868223-64-7
M. Wt: 380.4
InChI Key: BAAVUWGOFWVOJR-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a methoxy-substituted isoquinoline ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Acylation: The acetamido group is introduced through an acylation reaction, where the isoquinoline derivative reacts with acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar in structure but with a quinoline core instead of isoquinoline.

    Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2-dihydroquinoline-3-carboxylate: Contains a quinoline core and a triazole moiety.

Uniqueness

Ethyl 4-[2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamido]benzoate is unique due to its specific combination of functional groups and the isoquinoline core, which imparts distinct biological activities and chemical reactivity compared to similar compounds. Its methoxy and acetamido groups contribute to its potential as a versatile intermediate in organic synthesis and its applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-28-21(26)14-7-9-15(10-8-14)22-19(24)13-23-12-11-16-17(20(23)25)5-4-6-18(16)27-2/h4-12H,3,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAVUWGOFWVOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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